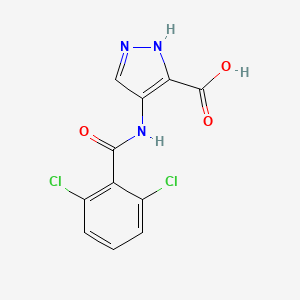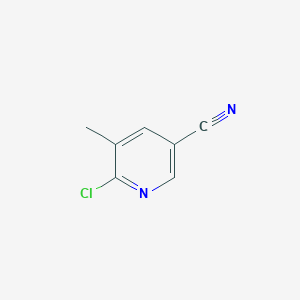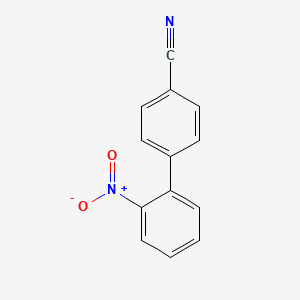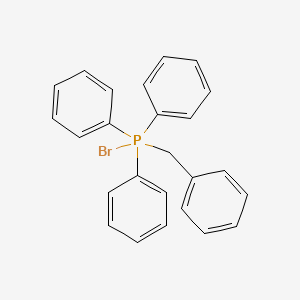
Phosphorane, bromotriphenyl(phenylmethyl)-
Overview
Description
Phosphorane, bromotriphenyl(phenylmethyl)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphoranes are known for their role in various organic reactions, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, bromotriphenyl(phenylmethyl)- can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with benzyl bromide to form benzyltriphenylphosphonium bromide.
Formation of the Ylide: The phosphonium salt is then treated with a strong base, such as sodium hydride or butyllithium, to form the corresponding ylide, which is the active phosphorane species.
Industrial Production Methods
Industrial production of phosphoranes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, bromotriphenyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can react with aldehydes and ketones to form alkenes through the Wittig reaction.
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Wittig Reaction: Typically involves the use of aldehydes or ketones as substrates, with the reaction carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Wittig Reaction: The major product is an alkene.
Oxidation: The major product is a phosphine oxide.
Substitution: The major products are substituted phosphoranes.
Scientific Research Applications
Phosphorane, bromotriphenyl(phenylmethyl)- has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of alkenes through the Wittig reaction.
Catalysis: Phosphoranes can act as catalysts in various organic transformations.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Material Science: Phosphoranes are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorane, bromotriphenyl(phenylmethyl)- in the Wittig reaction involves the formation of a betaine intermediate, which then undergoes cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct. The phosphorus atom in the phosphorane plays a crucial role in stabilizing the carbanion intermediate through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A precursor to many phosphoranes, including bromotriphenyl(phenylmethyl)-.
Phosphine Oxides: Oxidized derivatives of phosphoranes.
Phosphonium Salts: Intermediates in the synthesis of phosphoranes.
Uniqueness
Phosphorane, bromotriphenyl(phenylmethyl)- is unique due to its ability to form stable ylides, which are essential intermediates in the Wittig reaction. Its structure allows for efficient stabilization of the carbanion, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
benzyl-bromo-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrP/c26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-22-13-5-1-6-14-22/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMHVRYXFTPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481425 | |
| Record name | Phosphorane, bromotriphenyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-31-1 | |
| Record name | Phosphorane, bromotriphenyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


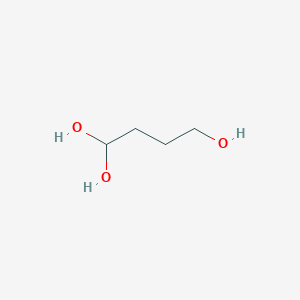
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

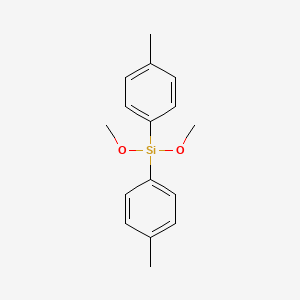

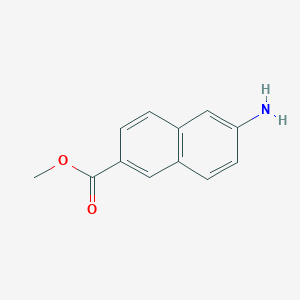
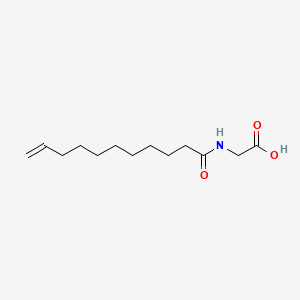



![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
